molecular formula C18H30N2 B5131851 1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine

1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine

Cat. No.: B5131851
M. Wt: 274.4 g/mol
InChI Key: JWUYNPYFTDFITM-UHFFFAOYSA-N
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Description

1’-(bicyclo[221]hept-5-en-2-ylmethyl)-1,4’-bipiperidine is a complex organic compound that features a bicyclic structure fused with a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4’-bipiperidine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with piperidine derivatives under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form oxiranes, which are then reacted with piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4’-bipiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like peroxy acids to form epoxides.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Peroxy acids, such as m-chloroperoxybenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides and nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Reduced bicyclic compounds.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1’-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: These compounds share a similar bicyclic structure but differ in their functional groups.

    Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These include various substituted derivatives with different chemical properties.

Uniqueness

1’-(bicyclo[221]hept-5-en-2-ylmethyl)-1,4’-bipiperidine is unique due to its combination of a bicyclic structure with a bipiperidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-2-8-20(9-3-1)18-6-10-19(11-7-18)14-17-13-15-4-5-16(17)12-15/h4-5,15-18H,1-3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUYNPYFTDFITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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